Fluorine Regioisomerism: 1-Fluoro vs. 4-Fluoro Substitution Dictates the Feasibility of Mechanism-Based Enzyme Inactivation
The target compound bears fluorine at the cyclopentane 1-position (geminal to COOH). In contrast, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) has fluorine at the 4-position (vicinal to the amino group). FCP inactivates GABA-AT with KI = 0.053 ± 0.022 mM and kinact = 0.011 ± 0.001 min⁻¹, and the inactivation proceeds via fluoride elimination from the 4-position to generate a reactive enamine intermediate (M4) that covalently modifies the Lys329-PLP cofactor linkage [1]. The 1-fluoro regioisomer lacks this fluoride-elimination-competent geometry, as the fluorine is geminal to the carboxylate and not vicinal to the amine, thereby precluding the same enamine-mediated inactivation pathway against PLP-dependent aminotransferases [2].
| Evidence Dimension | Feasibility of mechanism-based inactivation via fluoride elimination |
|---|---|
| Target Compound Data | 1-Fluoro regioisomer: fluoride elimination to generate enamine intermediate not geometrically feasible (fluorine geminal to COOH, not vicinal to NH₂) [2] |
| Comparator Or Baseline | FCP (4-fluoro regioisomer): fluoride elimination from 4-position generates enamine M4; KI = 0.053 ± 0.022 mM, kinact = 0.011 ± 0.001 min⁻¹ against GABA-AT [1] |
| Quantified Difference | Structural incompatibility with FCP-characteristic enamine inactivation mechanism; predicted kinact/KI → 0 for this specific pathway |
| Conditions | Mechanistic inference based on established FCP inactivation pathway with GABA-AT (purified enzyme, PLP cofactor, pH 7.4 buffer, 25 °C). Crystal structures of FCP-GABA-AT (PDB deposition) confirm 4-fluoro position is essential for elimination [1]. |
Why This Matters
This regioisomeric difference means that 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride cannot serve as a direct substitute for FCP in GABA-AT or OAT inactivation studies, and instead represents a distinct chemical probe with potentially orthogonal biological activity suitable for screening against different PLP-dependent enzyme targets or non-PLP targets.
- [1] Shen S, Doubleday PF, Weerawarna PM, Zhu W, Kelleher NL, Silverman RB. Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Med Chem Lett. 2020;11(10):1949–1955. Table 1: Kinetic Constants of Analogues FCP and 6a–6c with GABA-AT. doi:10.1021/acsmedchemlett.9b00672. View Source
- [2] Shen S, Doubleday PF, Weerawarna PM, Zhu W, Kelleher NL, Silverman RB. Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Med Chem Lett. 2020;11(10):1949–1955. Scheme 1: Proposed inactivation mechanism of FCP showing fluoride elimination step. doi:10.1021/acsmedchemlett.9b00672. View Source
